Chlorohydroxytriphenylantimony

説明

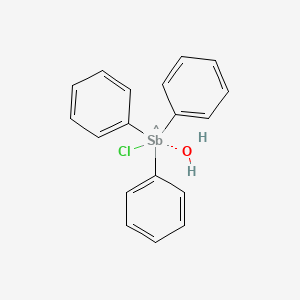

Chlorohydroxytriphenylantimony is an organoantimony compound with the molecular formula (C₆H₅)₃SbClOH, featuring a central antimony atom bonded to three phenyl groups, one chlorine atom, and one hydroxyl group. This compound belongs to the broader class of triphenylantimony derivatives, which are characterized by their diverse substituents and applications in coordination chemistry, catalysis, and materials science. The presence of both chlorine and hydroxyl groups distinguishes it from simpler triphenylantimony analogs, influencing its reactivity, solubility, and structural properties .

特性

CAS番号 |

36368-97-5 |

|---|---|

分子式 |

C18H17ClOSb |

分子量 |

406.5 g/mol |

InChI |

InChI=1S/3C6H5.ClH.H2O.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;1H;1H2;/q;;;;;+1/p-1 |

InChIキー |

YRELYGKGPWAXGB-UHFFFAOYSA-M |

正規SMILES |

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)Cl.O |

製品の起源 |

United States |

準備方法

The synthesis of chlorohydroxytriphenylantimony involves the reaction of bis(2,6-dichlorophenoxo)triphenylantimony with triphenylantimony dichloride . This reaction yields chloro(2,6-dichlorophenoxo)triphenylantimony. Another method involves the preparation of 2,6-dichlorophenoxotetraphenylantimony from pentaphenylantimony and bis(2,6-dichlorophenoxo)triphenylantimony . The antimony atoms in these compounds exhibit a distorted trigonal-bipyramidal coordination .

化学反応の分析

Chlorohydroxytriphenylantimony undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It catalyzes isomerization reactions that contribute to the biosynthesis of steroid hormones . Common reagents and conditions used in these reactions include organic solvents and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions include various organometallic compounds and derivatives of benzene .

科学的研究の応用

Chlorohydroxytriphenylantimony has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis . In biology and medicine, it is studied for its potential effects on enzymes involved in glycogenolysis and gluconeogenesis pathways . Additionally, it is used in industrial applications as an antioxidant at high temperatures .

作用機序

The mechanism of action of chlorohydroxytriphenylantimony involves its interaction with enzymes and molecular targets within biological systems. It is suggested that antimony, the central element in the compound, affects circulating glucose by interfering with enzymes of the glycogenolysis and gluconeogenesis pathways . The exact molecular targets and pathways involved remain under investigation, but the myocardium is identified as a potential target of antimony toxicity .

類似化合物との比較

The following sections provide a detailed comparison of Chlorohydroxytriphenylantimony with structurally related organoantimony compounds, supported by experimental data and research findings.

Physical and Chemical Properties

A comparative analysis of key properties is summarized in Table 1.

Table 1: Comparative Properties of Triphenylantimony Derivatives

*Estimated based on analogous compounds with polar substituents.

Key Observations:

- Molecular Weight and Polarity : this compound’s molecular weight (405.53) is higher than Triphenylantimony (353.07) due to the addition of Cl and OH groups. These substituents increase polarity, though solubility remains low in water (<0.1 g/L) due to the dominant hydrophobic phenyl groups.

- Melting Point : The estimated melting point (~150–160°C) is significantly higher than Triphenylantimony’s 52–54°C, attributed to hydrogen bonding from the hydroxyl group and dipole interactions from chlorine .

- Chlorine may participate in nucleophilic substitution, while the hydroxyl group enables hydrogen bonding or acid-base reactions, distinguishing it from inert analogs like Triphenylantimony oxide .

Structural Features

Crystallographic studies of similar compounds reveal how substituents influence molecular geometry:

- This compound : Likely adopts a trigonal bipyramidal geometry, with Cl and OH occupying axial positions. This configuration is inferred from analogs like Triphenylantimony(V) complexes with arylcarbonyloxy ligands, which form 1D polymeric chains or 3D frameworks via intermolecular interactions .

- Triphenylantimony Oxide : The oxide group creates a more compact structure, with shorter Sb–O bond lengths (1.98–2.02 Å) compared to Sb–Cl/OH bonds (~2.35–2.45 Å) .

- Chelated Derivatives : Compounds like Bis(2-hydroxybenzaldehyde oximato)triphenylantimony(V) exhibit enhanced stability due to chelation, a feature absent in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。